N-(Triphenylmethyl)-L-threonine
Overview
Description
N-(Triphenylmethyl)-L-threonine is an organic compound that features a triphenylmethyl (trityl) group attached to the amino acid L-threonine The triphenylmethyl group is known for its stability and is often used as a protecting group in organic synthesis
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(Triphenylmethyl)-L-threonine typically involves the protection of the amino group of L-threonine with a triphenylmethyl group. One common method involves the reaction of L-threonine with triphenylmethyl chloride in the presence of a base such as pyridine or triethylamine. The reaction is usually carried out in an organic solvent like dichloromethane at room temperature .
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory-scale synthesis but are optimized for larger scale. This often involves the use of more efficient mixing and temperature control systems to ensure consistent product quality. The use of automated systems for reagent addition and product isolation can also enhance the efficiency of industrial production.
Chemical Reactions Analysis
Types of Reactions
N-(Triphenylmethyl)-L-threonine can undergo various chemical reactions, including:
Oxidation: The hydroxyl group of L-threonine can be oxidized to form a ketone.
Reduction: The carbonyl group can be reduced to form alcohols.
Substitution: The triphenylmethyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Acidic or basic conditions can facilitate the substitution of the triphenylmethyl group.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl group can yield a ketone, while reduction can yield an alcohol.
Scientific Research Applications
N-(Triphenylmethyl)-L-threonine has several applications in scientific research:
Chemistry: Used as a protecting group in peptide synthesis to prevent unwanted reactions at the amino group.
Biology: Studied for its potential role in modifying proteins and peptides.
Medicine: Investigated for its potential use in drug delivery systems due to its stability and ability to protect sensitive functional groups.
Industry: Used in the synthesis of complex organic molecules and as an intermediate in the production of pharmaceuticals
Mechanism of Action
The mechanism of action of N-(Triphenylmethyl)-L-threonine primarily involves the protection of the amino group of L-threonine. The triphenylmethyl group provides steric hindrance, preventing reactions at the amino group. This allows for selective reactions at other functional groups in the molecule. The stability of the triphenylmethyl group also makes it useful in protecting sensitive functional groups during complex synthetic processes .
Comparison with Similar Compounds
Similar Compounds
N-(Triphenylmethyl)-L-serine: Similar in structure but with serine instead of threonine.
N-(Triphenylmethyl)-L-alanine: Similar but with alanine instead of threonine.
N-(Triphenylmethyl)-L-cysteine: Similar but with cysteine instead of threonine.
Uniqueness
N-(Triphenylmethyl)-L-threonine is unique due to the presence of both a hydroxyl group and a triphenylmethyl-protected amino group. This combination allows for selective reactions at the hydroxyl group while protecting the amino group, making it particularly useful in complex organic synthesis .
Properties
IUPAC Name |
(2S,3R)-3-hydroxy-2-(tritylamino)butanoic acid | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H23NO3/c1-17(25)21(22(26)27)24-23(18-11-5-2-6-12-18,19-13-7-3-8-14-19)20-15-9-4-10-16-20/h2-17,21,24-25H,1H3,(H,26,27)/t17-,21+/m1/s1 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CBIIBFYYCAFENA-UTKZUKDTSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(C(=O)O)NC(C1=CC=CC=C1)(C2=CC=CC=C2)C3=CC=CC=C3)O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H]([C@@H](C(=O)O)NC(C1=CC=CC=C1)(C2=CC=CC=C2)C3=CC=CC=C3)O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H23NO3 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00557160 | |
Record name | N-(Triphenylmethyl)-L-threonine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00557160 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
361.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
80514-76-7 | |
Record name | N-(Triphenylmethyl)-L-threonine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00557160 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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